molecular formula C12H26N2O B13303288 (2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine

(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine

Cat. No.: B13303288
M. Wt: 214.35 g/mol
InChI Key: WHTGGJOEBBVVKH-UHFFFAOYSA-N
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Description

(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine is an organic compound with the molecular formula C12H26N2O. This compound features a morpholine ring attached to a propyl chain, which is further connected to a dimethylpropyl group. It is known for its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine typically involves the reaction of 3-(morpholin-4-yl)propylamine with 2,2-dimethylpropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives with various functional groups.

Scientific Research Applications

(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The morpholine ring and the amine group play crucial roles in binding to the active sites of enzymes or receptors, influencing their function and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Dimethyl-3-morpholin-4-ylpropanal): Similar structure but with an aldehyde group instead of an amine.

    (2,2-Dimethyl-3-(morpholin-4-yl)propyl)(methyl)amine: Contains an additional methyl group on the amine nitrogen.

    3-Morpholin-4-yl-propyl-amine: Lacks the dimethylpropyl group, making it less bulky.

Uniqueness

(2,2-Dimethylpropyl)[3-(morpholin-4-yl)propyl]amine is unique due to its specific combination of a morpholine ring and a dimethylpropyl group, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

2,2-dimethyl-N-(3-morpholin-4-ylpropyl)propan-1-amine

InChI

InChI=1S/C12H26N2O/c1-12(2,3)11-13-5-4-6-14-7-9-15-10-8-14/h13H,4-11H2,1-3H3

InChI Key

WHTGGJOEBBVVKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNCCCN1CCOCC1

Origin of Product

United States

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